molecular formula C9H9FN4 B13084975 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13084975
M. Wt: 192.19 g/mol
InChI Key: YTKQUSCUQCCNGX-UHFFFAOYSA-N
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Description

1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a fluorinated pyridine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-fluoropyridine derivatives with pyrazole intermediates. One common method includes the nucleophilic substitution reaction where a 5-fluoropyridine derivative reacts with a pyrazole derivative under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated pyridine ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

1-[(5-fluoropyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H9FN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

YTKQUSCUQCCNGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CC(=CN=C2)F

Origin of Product

United States

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